O-Tigloylgymnemagenin
Description
O-Tigloylgymnemagenin (CAS: 1581276-63-2) is a triterpenoid saponin derivative primarily isolated from plants of the Gymnema genus, such as Gymnema sylvestre. Its molecular formula is C₃₅H₅₆O₇, with a molecular weight of 588.81 g/mol and a precise isotopic mass of 588.4026 g/mol . Structurally, it features a pentacyclic oleanane skeleton substituted with hydroxyl groups and a tigloyl (2-methyl-2-butenoate) ester moiety at the 21-position. Its IUPAC name is (3β,4α,16β,21β,22α)-Olean-12-ene-3,16,21,22,23,28-hexol 21-[(2E)-2-methyl-2-butenoate] .
Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 5 donors, 7 acceptors .
- Topological polar surface area (TPSA): 127 Ų .
- LogP (hydrophobicity): 5.7 .
- Physical form: Off-white to pale-yellow powder, typically with HPLC purity ≥98% .
It is commercially available as a reference standard for phytochemical and pharmacological research, supplied by companies like Sichuan Weikeqi Biotechnology and Desite Standards .
Properties
IUPAC Name |
[(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4,5,10-trihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O7/c1-9-20(2)29(41)42-28-27(40)35(19-37)22(16-30(28,3)4)21-10-11-24-31(5)14-13-25(38)32(6,18-36)23(31)12-15-33(24,7)34(21,8)17-26(35)39/h9-10,22-28,36-40H,11-19H2,1-8H3/b20-9+/t22-,23+,24+,25-,26-,27-,28-,31-,32-,33+,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFCKHLBNXUAAD-DQGOMBRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-O-Tigloylgymnemagenin typically involves the acylation of gymnemagenin with tigloyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
21-O-Tigloylgymnemagenin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the tigloyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
21-O-Tigloylgymnemagenin has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of triterpenes and their derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control.
Mechanism of Action
The mechanism of action of 21-O-Tigloylgymnemagenin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in metabolic processes . The exact molecular targets and pathways are still under investigation, but it is known to influence pathways related to inflammation and glucose metabolism .
Comparison with Similar Compounds
Key Observations :
- Esterification : this compound is distinguished by its 21-O-tigloyl ester, absent in Gymnemagenin and Gymnestrogenin .
- Hydroxylation: Compared to 23-Hydroxylongispinogenin, this compound has additional hydroxyl groups at C-3, C-16, C-21, C-22, and C-28 .
- Glycosylation : Gracillin, a larger saponin, contains sugar moieties, unlike this compound .
Research and Commercial Relevance
This compound is increasingly used as a reference standard in phytochemical studies. Its commercial availability (e.g., from Desite Standards, Sichuan Weikeqi) ensures reproducibility in research . Structural analogs like Gymnestrogenin and Gracillin are also critical for structure-activity relationship (SAR) studies to optimize triterpenoid-based therapeutics .
Biological Activity
O-Tigloylgymnemagenin, a compound derived from the Gymnema sylvestre plant, is part of a class of triterpenoid saponins known for their potential health benefits, particularly in managing diabetes and obesity. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique tigloyl modification, which enhances its bioactivity compared to other gymnemic acids. The molecular formula is , featuring multiple hydroxyl groups that are crucial for its interaction with biological systems. The compound's structure allows it to modulate various metabolic pathways, making it a subject of interest in pharmacological research.
Biological Activities
1. Anti-Diabetic Properties
Research indicates that this compound exhibits significant anti-diabetic effects, primarily through the inhibition of glucose absorption in the intestines. A study highlighted that structural variations in gymnemic acids could influence their ability to inhibit glucose uptake, with this compound showing enhanced efficacy due to its specific modifications.
2. Anti-Inflammatory Effects
In vivo studies have demonstrated that extracts containing this compound can inhibit tumor promotion and inflammation. For instance, ethanol extracts from Gymnema sylvestre leaves were found to suppress TPA-induced inflammatory responses in mice, with this compound showing comparable activity to established anti-inflammatory drugs like hydrocortisone .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Glucose Metabolism : The compound modulates enzyme activity related to carbohydrate metabolism, thereby reducing postprandial blood glucose levels.
- Inflammatory Pathways : It inhibits the expression of pro-inflammatory cytokines and enzymes involved in inflammatory responses, contributing to its anti-inflammatory properties .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with other related compounds is useful:
| Compound Name | Structure Type | Primary Activity | Unique Features |
|---|---|---|---|
| Gymnemic Acid | Triterpenoid Saponin | Antidiabetic | General category without specific modifications |
| Gymnema Sylvestre Extract | Plant Extract | Appetite suppression | Contains multiple saponins |
| Berberine | Isoquinoline Alkaloid | Antidiabetic & lipid-lowering | Distinct mechanism involving AMPK activation |
| This compound | Triterpenoid Saponin | Antidiabetic & anti-inflammatory | Specific tigloyl modification enhancing bioactivity |
Case Studies and Research Findings
Several case studies have explored the effects of Gymnema sylvestre extracts, including those containing this compound:
- Study on Tumor Promotion : A 2014 study found that ethanol extracts from Gymnema leaves inhibited tumor promotion in a two-stage carcinogenesis model in mice. The isolated triterpenoids demonstrated significant anti-inflammatory effects, suggesting potential applications in cancer prevention .
- Diabetes Management : Clinical trials have indicated that Gymnema extracts can reduce sugar cravings and support weight loss in diabetic patients. This compound's role in these extracts is crucial for enhancing their therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
